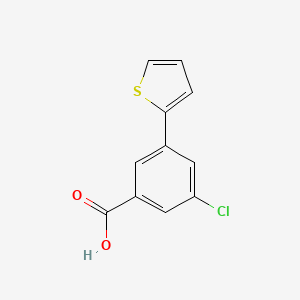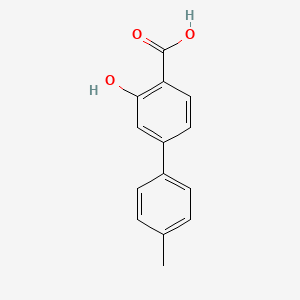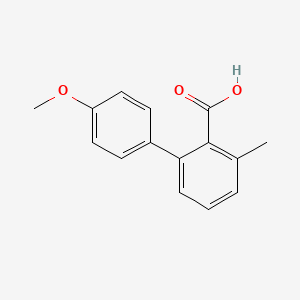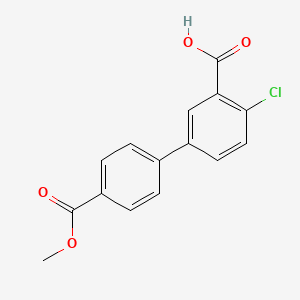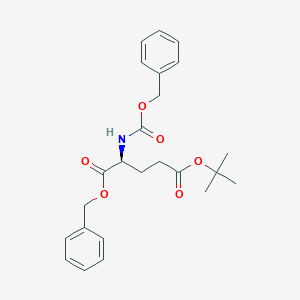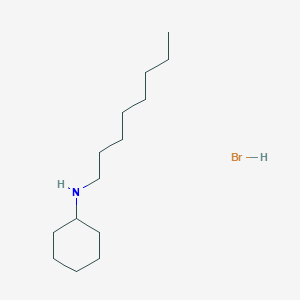
N-octylcyclohexanamine hydrobromide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-octylcyclohexanamine hydrobromide” consists of 14 carbon atoms, 30 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The exact structure can be determined using techniques such as X-ray diffraction .
Physical And Chemical Properties Analysis
“N-octylcyclohexanamine hydrobromide” has a molecular weight of 292.3 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be determined using various analytical techniques .
Aplicaciones Científicas De Investigación
Enzyme Immobilization in Biocatalysis
Scientific Field
Biocatalysis and Enzyme Technology Application Summary: N-octylcyclohexanamine hydrobromide is used in the immobilization of enzymes to enhance their stability and reusability. This compound facilitates the attachment of enzymes to solid supports, thereby confining them in a fixed space. Methods of Application:
- Cross-linking: It acts as a cross-linker to form a network that holds enzymes in place . Results Summary: The immobilized enzymes exhibit improved thermal stability, operational stability, and can be easily separated from the reaction mixture, leading to enhanced catalytic performance.
Polymerization Reactions
Scientific Field
Polymer Chemistry Application Summary: N-octylcyclohexanamine hydrobromide is involved in polymerization reactions, particularly in the initiation and propagation phases of chain-growth polymerization. Methods of Application:
- Propagation: The compound participates in the growth of the polymer chain by adding monomer units. Results Summary: The use of this compound in polymerization leads to polymers with desired properties such as increased molecular weight and specific structural features .
Metal–Organic Frameworks (MOFs)
Scientific Field
Material Science Application Summary: The compound is utilized in the synthesis of MOFs, which are porous materials used for gas storage, separation, and catalysis. Methods of Application:
Propiedades
IUPAC Name |
N-octylcyclohexanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N.BrH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h14-15H,2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDFDOTIVGALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1CCCCC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-octylcyclohexanamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




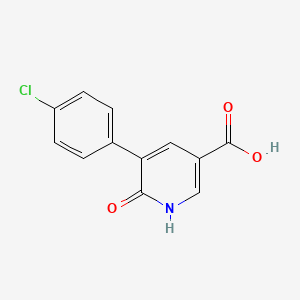
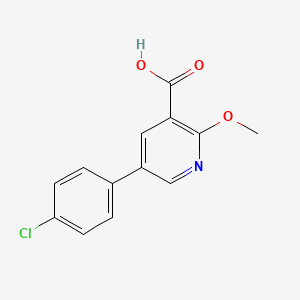
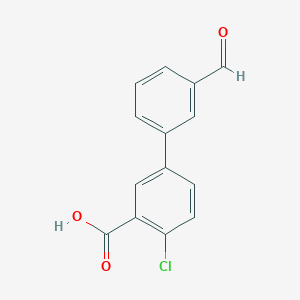

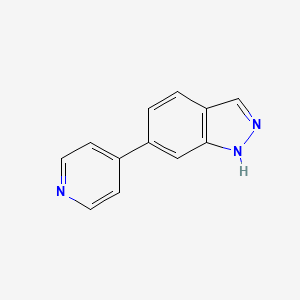
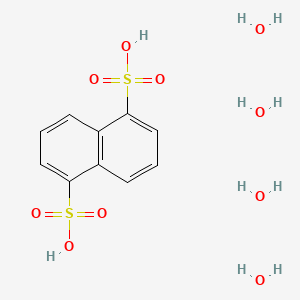
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
